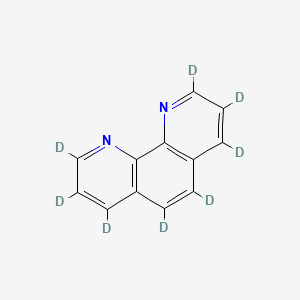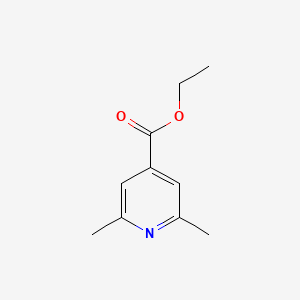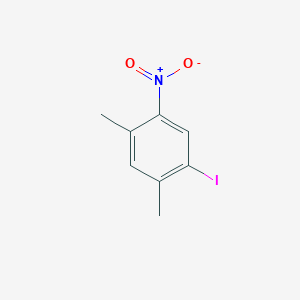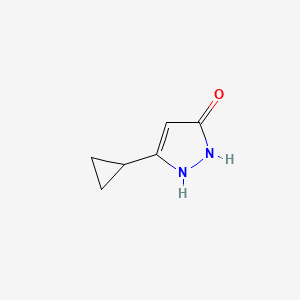
2-Hydroxy-6-methoxyquinoxaline
Descripción general
Descripción
2-Hydroxy-6-methoxyquinoxaline is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.175 . It is used in the industry .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic routes have been developed with a prime focus on green chemistry and cost-effective methods .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-6-methoxyquinoxaline consists of a quinoxaline core, which is a bicyclic compound composed of a benzene ring fused with a pyrazine ring .Chemical Reactions Analysis
Quinoxaline derivatives have been utilized in numerous chemical reactions. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .Physical And Chemical Properties Analysis
2-Hydroxy-6-methoxyquinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoxaline derivatives, including those similar to 2-Hydroxy-6-methoxyquinoxaline, have been studied for their potential as corrosion inhibitors. A study by Tazouti et al. (2016) found that certain quinoxalinone derivatives are effective in inhibiting mild steel corrosion in an acidic medium, indicating potential applications in material science and engineering (Tazouti et al., 2016).
Antitumor Properties
Research by Cui et al. (2017) suggests that certain quinoxalinone derivatives exhibit significant antitumor activities. These compounds, including 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, show potential as novel tubulin-binding tumor-vascular disrupting agents, which could have implications in cancer therapy (Cui et al., 2017).
Tubulin Polymerization Inhibition
A study by Gastpar et al. (1998) investigated methoxy-substituted 3-formyl-2-phenylindoles, compounds related to 2-Hydroxy-6-methoxyquinoxaline, for their ability to inhibit tubulin polymerization. These compounds disrupt microtubule assembly, suggesting potential applications in the development of new cytostatic agents (Gastpar et al., 1998).
Antioxidant Applications
Ethoxyquin, a compound structurally related to 2-Hydroxy-6-methoxyquinoxaline, has been widely used as an antioxidant in animal feeds. Studies by Blaszczyk et al. (2013, 2007) explore the cytotoxicity, apoptosis induction, and potential as a preservative of ethoxyquin and its salts. These studies highlight the compound's relevance in food chemistry and toxicology (Blaszczyk et al., 2013), (Blaszczyk et al., 2007).
Anti-depressant Potential
Research by Mahesh et al. (2011) and Bhatt et al. (2013) indicates that certain 3-ethoxyquinoxalin-2-carboxamides, structurally related to 2-Hydroxy-6-methoxyquinoxaline, exhibit antidepressant-like effects. These compounds, acting as 5-HT3 receptor antagonists, have potential applications in the treatment of depression (Mahesh et al., 2011), (Bhatt et al., 2013).
Antimicrobial and Antiviral Research
Studies by Yao et al. (2020) and others have investigated compounds like hydroxychloroquine for their potential in treating viral infections, including COVID-19. This research underscores the possible antimicrobial and antiviral applications of quinoline derivatives (Yao et al., 2020).
Safety And Hazards
The safety data sheet for 2-Hydroxy-6-methoxyquinoxaline suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Direcciones Futuras
Propiedades
IUPAC Name |
6-methoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEUUDPGKMMKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540826 | |
| Record name | 6-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinoxalin-2(1H)-one | |
CAS RN |
91192-32-4 | |
| Record name | 6-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















